5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY 61-3606 and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
BAY 61-3606 exerts its effects by inhibiting the activity of specific proteins in the body. The precise mechanism of action of BAY 61-3606 varies depending on the protein being targeted. In cancer cells, BAY 61-3606 inhibits the activity of Syk, a protein that is essential for the growth and survival of cancer cells. In inflammation, BAY 61-3606 inhibits the activity of LTB4, a protein that plays a key role in the inflammatory response. In cardiovascular diseases, BAY 61-3606 inhibits the activity of GPVI, a protein that is involved in the formation of blood clots.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have a range of biochemical and physiological effects. In cancer cells, BAY 61-3606 inhibits the growth and survival of cancer cells by blocking the activity of Syk. In inflammation, BAY 61-3606 reduces inflammation by inhibiting the activity of LTB4. In cardiovascular diseases, BAY 61-3606 reduces the risk of blood clots by inhibiting the activity of GPVI. These effects make BAY 61-3606 a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 61-3606 has several advantages for lab experiments. It is readily available in high yields and purity, making it easy to obtain for research purposes. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using BAY 61-3606 in lab experiments. Its precise mechanism of action is not fully understood, and its effects may vary depending on the cell type and disease being studied.
Zukünftige Richtungen
There are several future directions for the study of BAY 61-3606. One area of research is the development of more potent and selective inhibitors of Syk, LTB4, and GPVI. Another area of research is the investigation of the effects of BAY 61-3606 in combination with other drugs for the treatment of various diseases. Additionally, the use of BAY 61-3606 as a tool for studying the role of Syk, LTB4, and GPVI in various diseases is an area of ongoing research. Overall, the study of BAY 61-3606 has the potential to lead to the development of new treatments for cancer, inflammation, and cardiovascular diseases.
Synthesemethoden
The synthesis of BAY 61-3606 involves the reaction of 5-bromo-6-methylpyrimidine-4-amine with 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent. The reaction yields BAY 61-3606 in high yields and purity. This synthesis method has been optimized for large-scale production of BAY 61-3606, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
BAY 61-3606 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. In cancer research, BAY 61-3606 has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called Syk. Inflammation is a key factor in many diseases, and BAY 61-3606 has been shown to reduce inflammation by inhibiting the activity of a protein called LTB4. In cardiovascular diseases, BAY 61-3606 has been shown to reduce the risk of blood clots by inhibiting the activity of a protein called GPVI.
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5/c1-8(2)5-18-6-10(4-16-18)17-12-11(13)9(3)14-7-15-12/h4,6-8H,5H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSJBSABIHKZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.